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Introduction

Atuliflapon (formerly AZD5718) is an orally active, potent, and selective inhibitor of the 5-
lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, atuliflapon effectively blocks
the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of
inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the
pharmacokinetics (PK) and pharmacodynamics (PD) of atuliflapon, summarizing key data
from preclinical and clinical studies to support ongoing research and development efforts.

Mechanism of Action

Atuliflapon exerts its pharmacological effect by binding to the 5-lipoxygenase-activating
protein (FLAP), a crucial transmembrane protein in the leukotriene synthesis pathway.[3] This
binding prevents the interaction between FLAP and 5-lipoxygenase (5-LO), thereby inhibiting
the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all leukotrienes.[3]
[4] This targeted, upstream inhibition leads to a broad-spectrum reduction in the production of
both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4]
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Figure 1. Atuliflapon’'s Mechanism of Action.

Pharmacodynamics

Atuliflapon has demonstrated potent and dose-dependent inhibition of leukotriene production
both in vitro and in vivo.

In Vitro Potency
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Parameter Value Assay System
FLAP Binding IC50 2 nM[1] Not specified

6.0 nM[5] Not specified

LTB4 Production IC50 39 nM[1] Human whole blood
LTB4 Production IC50 (free) 2.0 nM[5] Human whole blood
FLAP Binding Kd 0.0044 pmol/L[6] Not specified

FLAP Binding Koff 1.27 min-1[6] Not specified

Clinical Pharmacodynamics

In a first-in-human study, atuliflapon demonstrated a dose-dependent and greater than 90%
suppression of leukotriene production over 24 hours.[1] Target engagement was confirmed by
measuring ex vivo calcium ionophore-stimulated LTB4 production in whole blood and
endogenous LTE4 levels in urine.[6][7] A clear dose/concentration-effect relationship was
observed for both LTB4 and LTE4, with IC50 values in the low nanomolar range.[7][8]

Pharmacokinetics

The pharmacokinetic profile of atuliflapon has been characterized in preclinical species and
humans, demonstrating properties suitable for oral administration.

Preclinical Pharmacokinetics

Species Route Half-life (t%%)
Rat \Y, 0.45 h[1]
Dog v 2.1 h[1]

Human Pharmacokinetics

Following oral administration, atuliflapon is rapidly absorbed, with plasma concentrations
declining in a biphasic manner.[7][9]
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Parameter Value Conditions

Single 200 mg oral dose

Tmax (median) 1.5 h[9] ] ]
([14Cl]atuliflapon suspension)
i ) Single and multiple ascending
Terminal Half-life (mean) 10-12 h[7]
doses
Single 200 mg oral dose
~20 h[9] _ _
([14C]atuliflapon suspension)
Protein Binding 95.7%][10] Human plasma

- CYP3A4 and CYP3A5
) (Phase 1 oxidation)[9] - ) )
Metabolism In vitro studies
UGT1A1, UGT1A3, and

UGT1A4 (Glucuronidation)

Excretion (after single 200 mg 79.3% in feces[9] 5.9% in
. Over 312 hours
oral dose) urine[9]

Unchanged atuliflapon was the main component in plasma, accounting for 40.1% of the total
drug-related exposure.[9] The primary metabolite was a direct N-glucuronide, which accounted
for 20.9% of the drug-related exposure.[9]

Experimental Protocols
FLAP Binding Assay (General Protocol)

A competitive binding assay is typically used to determine the affinity of compounds for FLAP.
This can be performed using membrane preparations from cells expressing FLAP, such as
PMA-stimulated HL-60 cells.[11]

FLAP Binding Assay Workflow

Separate bound and free Quantify radioactivity of Analyze data to determine
radioligand via filtration. the bound ligand. the IC50 value. >
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Figure 2. General Workflow for a FLAP Binding Assay.

Leukotriene Production Assay (Ex Vivo Whole Blood)

The inhibitory effect of atuliflapon on leukotriene production is assessed in fresh human whole
blood.

Methodology:
» Whole blood samples are collected from subjects dosed with atuliflapon or placebo.

e The blood is stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene
synthesis.[12][13][14]

e The reaction is stopped, and plasma is separated.

o Leukotriene levels (LTB4 and LTE4) are quantified using a validated analytical method,
typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][15]

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study

A single-center, open-label study was conducted in healthy male subjects to understand the
ADME of atuliflapon.

Protocol:

o Asingle oral dose of 200 mg of [14C]-labeled atuliflapon was administered as a
suspension.[9]

e Blood, plasma, urine, and fecal samples were collected at various time points.[9]

» Radioactivity in all samples was measured to determine the extent of absorption and routes
of excretion.
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» Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS to identify
and quantify the parent drug and its metabolites.[9]

Conclusion

Atuliflapon is a potent FLAP inhibitor with a pharmacokinetic and pharmacodynamic profile
that supports its development as an oral therapeutic for inflammatory diseases. It demonstrates
significant, dose-dependent inhibition of leukotriene biosynthesis. The compound is rapidly
absorbed and has a half-life that allows for once-daily dosing. Further clinical investigations are
underway to fully elucidate the therapeutic potential of atuliflapon in various indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating
Protein (AZD5718) for Treatment of Coronary Artery Disease - PubMed
[pubmed.ncbi.nim.nih.gov]

o 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

e 4. FLAP inhibitors for the treatment of inflammatory diseases - PubMed
[pubmed.ncbi.nim.nih.gov]

e 5. pubs.acs.org [pubs.acs.org]
» 6. AZD5718 [openinnovation.astrazeneca.com]

7. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase
Activating Protein Inhibitor - PMC [pmc.ncbi.nim.nih.gov]

8. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase
Activating Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

« 9. Disposition of orally administered atuliflapon, a novel 5-lipoxygenase-activating protein
inhibitor in healthy participants - PMC [pmc.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
https://www.benchchem.com/product/b605769?utm_src=pdf-body
https://www.benchchem.com/product/b605769?utm_src=pdf-body
https://www.benchchem.com/product/b605769?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/azd5718.html
https://pubmed.ncbi.nlm.nih.gov/30869888/
https://pubmed.ncbi.nlm.nih.gov/30869888/
https://pubmed.ncbi.nlm.nih.gov/30869888/
https://synapse.patsnap.com/article/what-are-flap-inhibitors-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/19876784/
https://pubmed.ncbi.nlm.nih.gov/19876784/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b02004
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5718.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944575/
https://pubmed.ncbi.nlm.nih.gov/29517132/
https://pubmed.ncbi.nlm.nih.gov/29517132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
https://www.researchgate.net/publication/323647684_Initial_Clinical_Experience_with_AZD5718_a_Novel_Once_Daily_Oral_5-Lipoxygenase_Activating_Protein_Inhibitor_Initial_Clinical_Experience_with_AZD5718
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 11. pa2online.org [pa2online.org]

e 12. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated
polymorphonuclear cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 13. A specific assay for leukotriene B4 in human whole blood - PubMed
[pubmed.ncbi.nim.nih.gov]

e 14. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 15. Simultaneous determination of leukotrienes B4 and E4 in whole blood and of leukotriene
E4 in urine of rabbit by reversed-phase high-performance liquid chromatography - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of
Atuliflapon: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605769#pharmacokinetics-and-pharmacodynamics-
of-atuliflapon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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